1-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Properties
1-(5-(2,3-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone and its derivatives have been extensively studied for their biological activities. Research has shown that certain compounds within this class exhibit promising antimicrobial and antifungal properties. For instance, a study on the synthesis, crystal structure, and fungicidal activity of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties demonstrated moderate inhibitory activity against Gibberella zeae, suggesting potential applications in agriculture as fungicides (Liu et al., 2012).
Antitubercular Agents
Compounds synthesized from this compound have also been explored for their potential as antitubercular agents. A series of derivatives were evaluated for their antibacterial, antifungal, and antitubercular activity, showing promise in the development of new treatments for tuberculosis (Bhoot et al., 2011).
Photophysical and Chemosensor Applications
The photophysical properties of pyrazoline derivatives, synthesized from the target compound, have been studied, demonstrating positive solvatochromism. Such compounds have been utilized as fluorescent chemosensors for metal ions, notably for the selective detection of Fe3+ ions. This application is significant in environmental monitoring and the development of diagnostic tools (Khan, 2020).
Anti-Inflammatory and Antioxidant Activities
The synthetic pathways involving this compound have led to compounds with noted anti-inflammatory and antioxidant capacities. Research including the synthesis and biological evaluation of a novel series of pyrazole chalcones as anti-inflammatory, antioxidant, and antimicrobial agents highlighted the potential of these compounds in the development of new pharmacotherapeutic agents. Specifically, certain derivatives exhibited significant IL-6 inhibitory and free radical scavenging activities, alongside a non-toxic profile, making them candidates for further drug discovery studies (Bandgar et al., 2009).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, or other biomolecules are investigated. Without specific experimental data or literature, it’s difficult to predict the mechanism of action of this compound .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be investigated for use in chemical synthesis .
Properties
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-17(12-16(20-21)14-8-5-4-6-9-14)15-10-7-11-18(23-2)19(15)24-3/h4-11,17H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMXAQJAILBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.